molecular formula C23H37N7NaO17P3S B13121170 Acetylcoenzymeasodiumsalt

Acetylcoenzymeasodiumsalt

Cat. No.: B13121170
M. Wt: 831.6 g/mol
InChI Key: HNLIOWFIXSPFEC-WLYMNMRISA-M
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Description

Acetylcoenzymeasodiumsalt, also known as acetyl-coenzyme A sodium salt, is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications. It is also an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcoenzymeasodiumsalt is synthesized through the oxidative decarboxylation of pyruvate in mitochondria. This process involves the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-coenzyme A. The reaction requires cofactors such as thiamine pyrophosphate, lipoic acid, and flavin adenine dinucleotide .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce acetyl-coenzyme A, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetylcoenzymeasodiumsalt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

Major products formed from reactions involving this compound include:

    Carbon dioxide and water: From oxidation in the Krebs cycle.

    Ethanol: From reduction in anaerobic conditions.

    Acetylated proteins: From acetylation reactions.

Scientific Research Applications

Acetylcoenzymeasodiumsalt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions.

    Biology: Plays a crucial role in cellular metabolism and energy production.

    Medicine: Used in studies related to metabolic disorders and mitochondrial diseases.

    Industry: Employed in the production of biofuels and bioplastics

Mechanism of Action

Acetylcoenzymeasodiumsalt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids. It is a key precursor in lipid biosynthesis and the source of all fatty acid carbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylcoenzymeasodiumsalt is unique due to its central role in metabolism, serving as a key intermediate in the Krebs cycle, fatty acid synthesis, and protein acetylation. Its ability to act as a carrier of acyl groups makes it indispensable in various biochemical pathways .

Biological Activity

Acetylcoenzyme A sodium salt (Acetyl-CoA) is a pivotal metabolite in various biochemical pathways, playing a crucial role in energy metabolism and biosynthetic processes. This article delves into the biological activities of Acetyl-CoA, highlighting its mechanisms, applications, and relevant research findings.

Overview of Acetyl-CoA

Acetyl-CoA is a central metabolic intermediate formed from the oxidative decarboxylation of pyruvate, fatty acid oxidation, and the degradation of certain amino acids. It serves as an acyl donor in numerous enzymatic reactions, particularly in the citric acid cycle (TCA cycle), lipid biosynthesis, and post-translational modifications such as histone acetylation .

Mechanisms of Biological Activity

1. Energy Metabolism:

  • Acetyl-CoA is essential for the TCA cycle, where it contributes to ATP production through oxidative phosphorylation. It acts as a substrate for various enzymes, including citrate synthase and pyruvate dehydrogenase .

2. Lipid Biosynthesis:

  • It is a key precursor for fatty acid synthesis. Acetyl-CoA is converted to malonyl-CoA by acetyl-CoA carboxylase, initiating the fatty acid synthesis pathway .

3. Post-Translational Modifications:

  • Acetyl-CoA donates acetyl groups for lysine acetylation, influencing gene expression and protein function through histone modification . This process is vital for regulating chromatin structure and transcriptional activity.

Case Studies

  • Role in Neurodegenerative Diseases:
    A study investigated the role of Acetyl-CoA in cholinergic neurons during neurodegenerative conditions. The findings suggested that Acetyl-CoA levels are critical for neuronal survival, with implications for diseases such as Alzheimer's .
  • Metabolic Regulation:
    Research on lysine acetylation revealed that Acetyl-CoA regulates the activity of various metabolic enzymes through acetylation, impacting metabolic flux in cells under different physiological conditions .

Experimental Data

Study Focus Findings
Szutowicz et al. (2013)NeurodegenerationAcetyl-CoA levels correlate with neuronal health; low levels linked to cell death in cholinergic neurons.
Takahashi et al. (2006)Histone AcetylationNucleocytosolic acetyl-CoA synthetase is essential for histone acetylation and global transcription regulation.
Abo Alrob & Lopaschuk (2014)Cardiac MetabolismAcetyl-CoA regulates fatty acid and glucose oxidation in cardiac tissues, influencing energy homeostasis.

Assays for Biological Activity

Various assays have been developed to evaluate the biological activity of Acetyl-CoA:

  • Enzyme Activity Assays: Measure the inhibition or activation of enzymes involved in metabolic pathways.
  • Cell Viability Assays: Assess the impact of Acetyl-CoA on cell survival under stress conditions.
  • Histone Modification Assays: Evaluate the effects of Acetyl-CoA on histone acetylation levels using Western blotting techniques.

Properties

Molecular Formula

C23H37N7NaO17P3S

Molecular Weight

831.6 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18?,22-;/m1./s1

InChI Key

HNLIOWFIXSPFEC-WLYMNMRISA-M

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

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